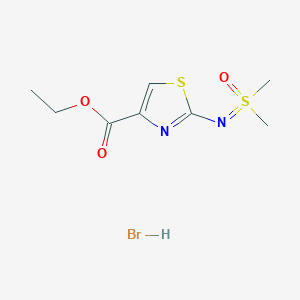

Ethyl 2-((dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide

CAS No.: 2174007-90-8

Cat. No.: VC4092720

Molecular Formula: C8H13BrN2O3S2

Molecular Weight: 329.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2174007-90-8 |

|---|---|

| Molecular Formula | C8H13BrN2O3S2 |

| Molecular Weight | 329.2 |

| IUPAC Name | ethyl 2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1,3-thiazole-4-carboxylate;hydrobromide |

| Standard InChI | InChI=1S/C8H12N2O3S2.BrH/c1-4-13-7(11)6-5-14-8(9-6)10-15(2,3)12;/h5H,4H2,1-3H3;1H |

| Standard InChI Key | SAMPDGHLSIRUKK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CSC(=N1)N=S(=O)(C)C.Br |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)N=S(=O)(C)C.Br |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Features

The compound’s IUPAC name, ethyl 2-((dimethyl(oxo)-λ⁶-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide, delineates its core structure:

-

Thiazole backbone: A five-membered aromatic ring containing sulfur (S) at position 1 and nitrogen (N) at position 3.

-

Substituents:

-

At position 4: An ethyl carboxylate group (–COOCH₂CH₃), enhancing solubility and enabling esterase-mediated hydrolysis in biological systems .

-

At position 2: A dimethyl(oxo)-λ⁶-sulfanylideneamino group (–N=S(=O)(CH₃)₂), which introduces a sulfoximine-like moiety. This group is rare in pharmaceuticals but notable for its potential to modulate electronic and steric properties .

-

-

Hydrobromide salt: The protonation of the thiazole’s amino group by hydrobromic acid improves crystallinity and stability .

Molecular Formula and Weight

The molecular formula C₈H₁₃BrN₂O₃S₂ confirms the presence of bromine (Br) from the hydrobromide counterion and sulfur atoms from both the thiazole ring and sulfanylidene group . The calculated molecular weight of 329.2 g/mol aligns with high-resolution mass spectrometry data for similar thiazole derivatives .

| Property | Value |

|---|---|

| CAS Number | 2174007-90-8 |

| Molecular Formula | C₈H₁₃BrN₂O₃S₂ |

| Molecular Weight (g/mol) | 329.2 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Table 1: Key physicochemical properties of ethyl 2-((dimethyl(oxo)-λ⁶-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide .

Synthesis and Manufacturing Processes

Hypothesized Synthesis Pathway

A plausible route for the target compound involves:

-

Formation of the thiazole core: Reacting ethyl 3-bromo-2-oxopropanoate with thiourea in ethanol to yield ethyl 2-aminothiazole-4-carboxylate .

-

Sulfoximine functionalization: Treating the 2-amino group with dimethylsulfoxonium iodide under oxidative conditions to introduce the sulfanylidene moiety .

-

Salt formation: Precipitation with hydrobromic acid to obtain the hydrobromide salt .

Scheme 1: Proposed synthetic pathway for ethyl 2-((dimethyl(oxo)-λ⁶-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide.

Structural and Spectroscopic Analysis

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include:

-

NMR Spectroscopy:

X-ray Crystallography

Physicochemical Properties

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) due to the ionic hydrobromide moiety . The methyl analog exhibits moderate water solubility, which may be enhanced in the ethyl derivative due to the larger ester group .

-

Stability: Hydrobromide salts generally exhibit improved thermal stability compared to free bases. Degradation via ester hydrolysis or sulfoximine reduction is possible under acidic/basic conditions .

Comparative Analysis with Analogues

| Compound | Melting Point (°C) | Solubility |

|---|---|---|

| Methyl 2-aminothiazole-4-carboxylate | 160–164 | Moderate in water |

| Ethyl 2-aminothiazole-4-carboxylate | Not Available | High in ethanol |

Table 2: Physicochemical comparison with structural analogs.

Applications in Pharmaceutical Research

Drug Development

The compound’s hydrobromide salt form improves bioavailability, making it a candidate for oral formulations. Its ester group serves as a prodrug moiety, enabling targeted release in esterase-rich tissues .

Chemical Biology Probes

Sulfoximine groups are increasingly used in covalent inhibitors. This compound could act as a probe for studying sulfoximine-protein interactions in disease pathways .

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce step count.

-

Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways.

-

Target Identification: Screen against kinase libraries to identify molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume